Imidazo(2,1-b)thiazole, 5-(4-fluorophenyl)-2,3-dihydro-6-(4-pyridinyl)-
CAS No.: 72873-75-7
Cat. No.: VC14462022
Molecular Formula: C16H12FN3S
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72873-75-7 |
---|---|
Molecular Formula | C16H12FN3S |
Molecular Weight | 297.4 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
Standard InChI | InChI=1S/C16H12FN3S/c17-13-3-1-12(2-4-13)15-14(11-5-7-18-8-6-11)19-16-20(15)9-10-21-16/h1-8H,9-10H2 |
Standard InChI Key | GLHFDXWSDZWRNN-UHFFFAOYSA-N |
Canonical SMILES | C1CSC2=NC(=C(N21)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Introduction
Structural Characteristics and Molecular Design
Bicyclic Framework and Substituent Effects
The core structure of imidazo(2,1-b)thiazole consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a planar bicyclic system with delocalized π-electrons. The 4-fluorophenyl substituent at position 5 introduces electron-withdrawing effects via the fluorine atom, enhancing electrophilic reactivity at adjacent sites. Conversely, the 4-pyridinyl group at position 6 contributes basicity and hydrogen-bonding capabilities, facilitating interactions with biological targets such as enzyme active sites .
Table 1: Key Structural Features and Their Implications
Feature | Role | Impact on Properties |
---|---|---|
Imidazole-thiazole fusion | Bicyclic backbone | Stabilizes aromaticity; enhances thermal stability |
4-Fluorophenyl group | Electron-withdrawing substituent | Increases electrophilicity; improves binding affinity |
4-Pyridinyl group | Basic nitrogen-containing moiety | Enables hydrogen bonding; modulates solubility |
Synthetic Methodologies
Cyclization Approaches
A predominant synthesis route involves the reaction of 4,5-diphenylimidazole-2-thione with ketones in the presence of iodine or bromine, yielding imidazo[2,1-b]thiazoles in 56–68% yields . For example, bromine-mediated cyclization at 80°C generates the bicyclic core while introducing halogen atoms at strategic positions. Catalytic methods using transition metals (e.g., palladium) remain underexplored but could offer improved regioselectivity.
Key Reaction Parameters:
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Solvent: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Post-Synthetic Modifications
Functionalization of the pyridinyl group via nucleophilic aromatic substitution or cross-coupling reactions could introduce additional pharmacophores. For instance, Suzuki-Miyaura coupling might attach aryl boronic acids to the pyridine ring, diversifying the compound’s electronic profile.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 189–190°C and a predicted boiling point of 476.1±55.0°C, indicating high thermal stability suitable for pharmaceutical formulation . Solubility in dimethyl sulfoxide (DMSO) reaches 9 mg/mL, whereas aqueous solubility is limited (<1 mg/mL), necessitating co-solvents for biological assays . The calculated density (1.39±0.1 g/cm³) and pKa (4.36±0.10) reflect its moderate polarity and weak basicity, respectively .
Property | Value | Method |
---|---|---|
Melting Point | 189–190°C | Lit. |
Boiling Point | 476.1±55.0°C | Predicted |
Solubility (DMSO) | 9 mg/mL | Experimental |
pKa | 4.36±0.10 | Predicted |
Biological Activities and Mechanisms
Antimicrobial Efficacy
At concentrations ≥5% w/v, the compound suppresses Salmonella typhi and Candida albicans growth by 90–95%, as evidenced by colony-forming unit (CFU) counts . The 4-fluorophenyl group likely disrupts microbial cell membranes via hydrophobic interactions, while the pyridinyl moiety interferes with nucleic acid synthesis .
Applications in Pharmaceutical Development
Lead Optimization Strategies
Structural analogs with modified substituents (e.g., nitro or acetyl groups) exhibit enhanced potency, as seen in derivatives showing 2–3 fold lower IC₅₀ values against CDKs . Introducing solubilizing groups (e.g., polyethylene glycol chains) could improve bioavailability for oral administration.
Agrochemistry and Material Science
Beyond medicine, imidazo-thiazoles serve as precursors for light-emitting diodes (LEDs) due to their fluorescence properties. In agriculture, they show promise as fungicides, though field trials are pending .
Comparative Analysis with Structural Analogs
Table 3: Comparison of Imidazo-Thiazole Derivatives
Compound | Structural Features | Unique Properties |
---|---|---|
Imidazo[1,2-a]thiazole | Alternate ring fusion | Reduced kinase affinity |
Benzothiazole | Benzene-thiazole fusion | Superior antimicrobial activity |
Thiazolo[5,4-d]pyrimidine | Thiazole-pyrimidine fusion | Enhanced fluorescence |
The 4-fluorophenyl and 4-pyridinyl groups in the title compound confer distinct advantages over analogs, including balanced lipophilicity and target engagement.
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